Product packaging for C.I. Mordant yellow 12(Cat. No.:CAS No. 6470-98-0)

C.I. Mordant yellow 12

Cat. No.: B3276742
CAS No.: 6470-98-0
M. Wt: 279.23 g/mol
InChI Key: RFIRVJCZAAJILM-UHFFFAOYSA-M
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Description

Historical Trajectory and Evolution of Synthetic Mordant Dye Chemistry

The practice of using mordants, a term derived from the Latin mordere meaning "to bite," dates back to ancient civilizations that used naturally occurring metal salts and other substances to fix natural dyes to textiles. wikipedia.orgencyclopedia.designpressbooks.pub For centuries, dyers utilized natural mordants like alum and iron with plant- and insect-derived dyes such as madder and cochineal. encyclopedia.designbritannica.com

The field of dye chemistry was revolutionized in the mid-19th century. The discovery of Mauveine, the first synthetic dye, by William Henry Perkin in 1856, marked the beginning of the end for the dominance of natural dyes. theplantlady.net This was followed by another milestone in 1868, when German chemists synthesized alizarin (B75676), the coloring agent in the madder plant, making it the first natural dye to be produced synthetically. theplantlady.netvaia.com

This era spurred intense research into synthetic colorants, leading to the development of azo dyes in the latter half of the 19th century. wikipedia.org The first azo dye formed directly on fabric was introduced in 1880. theplantlady.net The subsequent development of chrome dyes, which use chromium salts as mordants, provided superior color retention and fastness, particularly for wool. britannica.comwikipedia.org This evolution shifted the focus from empirical recipes to a science-driven approach, investigating how molecular structure influences color, application, and durability, laying the groundwork for modern dye chemistry. britannica.com

Classification and General Characteristics of Mordant Azo Dyes

Mordant dyes can be broadly classified based on their origin and chemical structure.

Based on Origin : They are categorized as either natural (e.g., alizarin from madder root) or synthetic (e.g., Mordant Yellow 12). blogspot.comblogspot.com While natural mordant dyes were historically significant, synthetic dyes now dominate industrial applications due to their consistent quality and wide range of available colors. researchgate.net

Based on Chemical Structure : Within the synthetic category, azo dyes are a major group. They are further classified by the number of azo (–N=N–) groups in the molecule, such as monoazo, disazo, and polyazo. ekb.egnih.gov Mordant Yellow 12, with a C.I. Name of Mordant Yellow 12 and C.I. Number 14045, belongs to the single or monoazo class. worlddyevariety.comslideshare.net

General Characteristics:

Fiber Affinity : Mordant dyes possess no inherent affinity for textile fibers. blogspot.comblogspot.com Their application relies entirely on a mordant, which acts as a chemical bridge to the substrate. blogspot.com

Formation of Color Lakes : They are capable of combining with metallic oxides to create insoluble color lakes on the fiber, which is the principle behind their high wash fastness. blogspot.combtfs.iomfa.org

Functional Groups : The dye molecule features specific functional groups, such as hydroxyl (–OH) or carboxyl (–COOH) groups, positioned appropriately to form stable complexes with metal ions. blogspot.combtfs.io

Solubility : Many mordant dyes are soluble in water, which facilitates their application in a dyebath before being rendered insoluble on the fiber. blogspot.com

Application : They are most effectively applied to natural protein fibers like wool and silk, as well as some synthetic fibers like nylon. blogspot.comblogspot.com

Fundamental Principles of Mordant-Substrate-Dye Interactions

The interaction between a mordant, a substrate (fiber), and a dye is a classic example of coordination chemistry. pku.edu.cn The process transcends the ancient belief that the mordant simply "bit" into the fiber to help the dye adhere. wikipedia.org The modern understanding is centered on the formation of stable coordination complexes. btfs.ioslideshare.net

The mechanism proceeds as follows:

Mordanting : The substrate is treated with a mordant, which is typically a salt of a polyvalent metal such as chromium (Cr), aluminum (Al), iron (Fe), or copper (Cu). btfs.iowikipedia.org This can be done before, during, or after the application of the dye. wikipedia.orgslideshare.net

Complex Formation : The metal ion from the mordant acts as a central atom. It forms coordinate bonds with electron-donating functional groups on the dye molecule, known as ligands. blogspot.combtfs.io For mordant azo dyes, these ligands are often hydroxyl, carboxyl, or the azo groups themselves. blogspot.com This process, where a single ligand binds to a central metal atom at two or more points, is known as chelation. researchgate.net

Dye Lake Attachment : The resulting coordination complex, often referred to as a "dye lake," is a large, insoluble molecule. wikipedia.org This complex then attaches to the fiber, mechanically trapping it within the fiber's structure and forming strong intermolecular bonds. wikipedia.orgresearchgate.net This entire complex enhances the dye's fastness to washing, light, and rubbing. wikipedia.orgmfa.org

The choice of mordant is critical as it can significantly alter the final hue of the dye. britannica.comslideshare.net For example, the dye alizarin produces different colors when combined with different metal mordants: a vivid red with aluminum, and a deep, subdued color with chromium. britannica.comvaia.com This phenomenon underscores the central role of the metal-dye coordination complex in determining the final optical properties of the dyed textile.

Research Gaps and Emerging Avenues in Mordant Yellow 12 Studies

While Mordant Yellow 12 is a well-established dye, the broader field of mordant dyeing continues to evolve, with significant research focused on addressing its environmental and synthetic challenges. A primary research gap has been the environmental impact of traditional metallic mordants, particularly heavy metals like chromium, which can persist in wastewater and pose ecological risks. researchgate.net

This has led to several emerging avenues of research:

Development of Bio-mordants : A major focus is the identification and application of sustainable, non-toxic "bio-mordants" derived from natural sources. nih.gov Tannins, which are phenolic compounds found in various plants like acacia and pomegranate, are being extensively studied as alternatives to metal salts. nih.gov These natural mordants can chelate with the dye molecule in a similar fashion to metal ions, improving dye uptake and fastness in a more eco-friendly manner. researchgate.netnih.gov

Greener Synthetic and Application Processes : Research is underway to develop more sustainable methods for both synthesizing dyes and applying them. This includes optimizing reaction pathways to improve efficiency and reduce waste. Modern techniques such as microwave-assisted extraction and dyeing are being explored to reduce energy consumption, processing time, and the need for harsh chemical agents. researchgate.net

Understanding Degradation Pathways : Further research is needed to fully understand the environmental fate and degradation pathways of mordant dyes. Investigating chemical, photochemical, and biodegradation mechanisms is crucial for developing effective wastewater treatment technologies and minimizing the ecological footprint of the dyeing industry.

Chemical Data for Mordant Yellow 12

PropertyValueSource(s)
C.I. Name Mordant Yellow 12 worlddyevariety.com
C.I. Number 14045 worlddyevariety.com
CAS Registry No. 6470-98-0 worlddyevariety.comchemicalbook.com
Molecular Formula C₁₃H₁₀N₃NaO₃ worlddyevariety.com
Molecular Weight 279.23 g/mol worlddyevariety.com
Chemical Class Single Azo worlddyevariety.com
Physical Form Light yellow to gold-brown/brown powder worlddyevariety.comchemicalbook.com
Solubility Soluble in water (red light yellow solution) worlddyevariety.comchemicalbook.com
Synthesis Method 4-Nitrobenzenamine diazotization, coupled with 2-Hydroxybenzoic acid, followed by hydrolysis of the acyl amino group. worlddyevariety.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N3NaO3 B3276742 C.I. Mordant yellow 12 CAS No. 6470-98-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3.Na/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19;/h1-7,17H,14H2,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIRVJCZAAJILM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064379
Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6470-98-0
Record name Benzoic acid, 5-(2-(4-aminophenyl)diazenyl)-2-hydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-[(4-aminophenyl)azo]salicylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Mechanisms of Mordant Yellow 12

Classical Diazotization and Coupling Reaction Pathways

The traditional synthesis of Mordant Yellow 12 relies on the sequential diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated substrate.

Diazotization of Primary Aromatic Amines

This crucial first step involves the conversion of a primary aromatic amine into a diazonium salt. For Mordant Yellow 12, the starting amine is 4-nitrobenzenamine (4-nitroaniline) worlddyevariety.comchemicalbook.com. The process typically involves reacting the amine with nitrous acid (HNO₂), which is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a mineral acid, such as hydrochloric acid (HCl) chemicalnote.comunb.cachemistrystudent.comekb.egmetu.edu.tr. This reaction is carried out at low temperatures, generally between 0°C and 5°C, to ensure the stability of the diazonium salt, as these intermediates are prone to decomposition at higher temperatures chemicalnote.comchemistrystudent.comekb.eg.

The mechanism begins with the protonation of nitrous acid, leading to the formation of the nitrosonium ion (NO⁺) chemicalnote.com. This electrophilic nitrosonium ion then attacks the nitrogen atom of the primary amine, forming an N-nitrosoamine intermediate. Subsequent protonation and dehydration steps result in the formation of the diazonium ion (Ar-N₂⁺) chemicalnote.commetu.edu.tr. The presence of excess acid helps maintain the stability of the diazonium salt by preventing side reactions and ensuring the amine is fully protonated before nitrosation benchchem.com.

Azo Coupling with Activated Substrates

The diazonium salt, acting as an electrophile, then undergoes an azo coupling reaction with an activated aromatic compound, known as the coupling component. In the synthesis of Mordant Yellow 12, 2-hydroxybenzoic acid (salicylic acid) serves as the coupling agent worlddyevariety.comchemicalbook.combenchchem.comchemicalbook.com. Salicylic (B10762653) acid, being a phenol (B47542) derivative, is activated by the electron-donating hydroxyl group, making its aromatic ring susceptible to electrophilic attack.

The coupling reaction is an electrophilic aromatic substitution. The diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para position relative to the activating group (the hydroxyl group in salicylic acid). If the para position is blocked, coupling may occur at the ortho position jove.com. The reaction is most efficient under slightly alkaline conditions (pH 8-10 for phenols), which promote the formation of the more nucleophilic phenoxide ion jove.com. The reaction results in the formation of the characteristic azo linkage (-N=N-) that connects the two aromatic systems, creating the colored azo dye unb.cajove.comlibretexts.orgaithor.com.

Advanced and Green Chemistry Approaches in Azo Dye Synthesis

In response to environmental concerns and the drive for more efficient chemical processes, advanced and green chemistry methodologies are being investigated for azo dye synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of azo dyes mdpi.comnih.govnih.govresearchgate.netresearchgate.net. This technique offers several advantages:

Rapid Heating: Microwave energy efficiently heats reaction mixtures, often reducing reaction times from hours to minutes mdpi.comnih.govresearchgate.net.

Higher Yields: Studies indicate that microwave-assisted synthesis can lead to improved product yields compared to conventional heating methods mdpi.comnih.govresearchgate.netresearchgate.net.

Green Chemistry Compatibility: The rapid heating and potential for reduced solvent use align well with green chemistry principles, making the process more environmentally friendly mdpi.comnih.govresearchgate.net.

Selectivity: Microwave irradiation can sometimes enhance reaction selectivity mdpi.com.

This approach has been successfully applied to the synthesis of various azo disperse dyes, demonstrating its potential for efficient and greener production mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

Solvent-Free and Ionic Liquid Media Syntheses

The use of solvent-free conditions or alternative reaction media like ionic liquids represents another significant advancement in green azo dye synthesis sid.irdu.ac.irrsc.orgiau.irresearchgate.net.

Solvent-Free Synthesis: Performing reactions without organic solvents minimizes waste generation and simplifies product isolation sid.irdu.ac.iriau.ir.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or below 100°C and possess unique properties, including low volatility, high thermal stability, and the ability to act as both solvents and catalysts sid.irresearchgate.net. They can facilitate reactions, improve yields, and are often recyclable sid.irresearchgate.net. For azo dye synthesis, ILs can promote diazotization and coupling reactions, offering milder reaction conditions and easier work-up procedures rsc.orgresearchgate.net. For instance, Brønsted acidic ionic liquids have been employed as promoters in the diazo coupling of naphthols with aryltriazenes researchgate.net.

These modern approaches aim to reduce the environmental footprint associated with dye manufacturing while enhancing reaction efficiency and product quality.

Compound List

Mordant Yellow 12

4-Nitrobenzenamine (4-Nitroaniline)

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Nitrous Acid (HNO₂)

Nitrosonium ion (NO⁺)

Diazonium salt (Ar-N₂⁺)

2-Hydroxybenzoic acid (Salicylic acid)

Phenol

Phenoxide ion

Azo linkage (-N=N-)

Acyl amino group (-NH-COR)

Aryltriazenes

Ionic Liquids (ILs)

Brønsted acidic ionic liquids

Microreactor and Continuous-Flow Synthesis Techniques

Mordant Yellow 12 (CAS 6470-98-0) is classified as an azo dye. worlddyevariety.commedchemexpress.comchemicalbook.comalfa-chemistry.com While microreactor and continuous-flow synthesis techniques offer significant advantages in chemical manufacturing, including enhanced control over reaction parameters, improved product quality, and increased safety, particularly when handling reactive intermediates, specific research detailing the application of these advanced methods directly to Mordant Yellow 12 was not identified in the provided search results. The established manufacturing method for Mordant Yellow 12, as indicated, involves a traditional batch process. This process typically includes the diazotization of 4-Nitrobenzenamine, followed by coupling with 2-Hydroxybenzoic acid, and a subsequent hydrolysis of the acyl amino group. worlddyevariety.comchemicalbook.com

Purification and Isolation Strategies for High-Purity Mordant Yellow 12

The purification and isolation of Mordant Yellow 12 to achieve high purity rely on understanding its physical and chemical properties.

Physical Properties Relevant to Purification:

PropertyDescriptionSource
AppearanceLight yellow; gold-brown to brown powder worlddyevariety.comchemicalbook.com
SolubilitySoluble in water (red light yellow) worlddyevariety.comchemicalbook.com
SolubilitySlightly soluble in ethanol (B145695) worlddyevariety.comchemicalbook.com
SolubilitySlightly soluble in acetone (B3395972) worlddyevariety.comchemicalbook.com

Purification Strategies:

Based on its solubility profile, purification strategies for Mordant Yellow 12 can be devised using solvent manipulation techniques. The compound's solubility in water and slight solubility in ethanol and acetone suggest that precipitation can be induced by altering solvent polarity. For instance, adding ethanol or acetone to an aqueous solution of Mordant Yellow 12 could lead to its precipitation, facilitating separation. Conversely, dissolving the compound in a suitable solvent mixture and then precipitating it with water might also be employed. worlddyevariety.comchemicalbook.com

Selective crystallization from solvent mixtures, such as those involving ethanol and water, is another potential method for achieving higher purity. worlddyevariety.comchemicalbook.com Although specific research detailing the purification protocols for Mordant Yellow 12 was not found in the provided results, general purification techniques commonly applied to azo dyes include recrystallization and chromatography. emerald.combenchchem.com

Molecular Structure, Chemical Derivatization, and Supramolecular Chemistry of Mordant Yellow 12

Core Chromophore Structure and Configuration of Azo Dyes

Azo dyes, as a class, derive their color from the presence of one or more azo groups (-N=N-) which act as chromophores, linking aromatic systems. Mordant Yellow 12 belongs to this broad and commercially important family, which accounts for a substantial majority of synthetic colorants used globally. nih.govekb.eg The characteristic yellow hue of Mordant Yellow 12, like other azo dyes, is a direct consequence of its conjugated π-electron system, which includes the azo linkage.

Electronic Structure and Azo Linkage Characteristics

The fundamental coloring unit in azo dyes is the azo group (-N=N-) connecting two aryl or substituted aryl radicals. wikipedia.org In Mordant Yellow 12, this azo linkage is part of an extended conjugated system. This conjugation, which involves alternating single and double bonds across the molecule, allows for the absorption of specific wavelengths of visible light. The extent of this π-delocalization directly influences the observed color; a longer conjugated system typically leads to absorption at longer wavelengths, shifting the color from yellow towards orange, red, and blue. ekb.egjchemrev.com The electronic structure of the azo linkage itself, characterized by the N=N double bond, is crucial. The π-electrons within this system are delocalized, contributing significantly to the dye's ability to absorb light and thus exhibit color. aip.org The interaction of the azo group with auxochromes (such as hydroxyl groups, which are present in mordant dyes) further modifies the electronic distribution and absorption characteristics. nih.govnih.gov

Tautomeric Equilibria and Forms of Mordant Yellow 12

A significant characteristic of many azo dyes, particularly those with hydroxyl or amino groups adjacent to the azo linkage, is their potential to exist in different tautomeric forms. researchgate.net Mordant Yellow 12, with its phenolic hydroxyl group likely positioned ortho to the azo linkage (a common feature in mordant dyes facilitating metal chelation), can potentially exhibit azo-hydrazone tautomerism. This phenomenon involves the migration of a hydrogen atom and a shift in double bonds, leading to equilibrium between an azo form (Ar-N=N-Ar') and a hydrazone form (Ar-NH-N=Ar'). researchgate.netdoaj.orgnii.ac.jp The specific tautomeric form that predominates can significantly influence the dye's properties, including its color, solubility, and fastness. researchgate.netdoaj.org While specific studies detailing the tautomeric equilibrium of Mordant Yellow 12 are not universally cataloged, general principles suggest that the presence of a hydroxyl group ortho to the azo linkage would favor the hydrazone tautomer, especially in the solid state or under certain solution conditions. researchgate.netdoaj.orgnii.ac.jpwikipedia.org The precise position of this equilibrium is sensitive to factors such as solvent polarity, pH, and temperature. researchgate.netdoaj.org

Rational Design of Mordant Yellow 12 Derivatives

The development of new dyes with enhanced or tailored properties often involves strategic modifications of existing dye structures. For azo dyes like Mordant Yellow 12, this can involve altering substituents on the aromatic rings or modifying the coupling components.

Functionalization Strategies for Enhanced Properties

Functionalization strategies aim to improve aspects such as solubility, lightfastness, washfastness, and affinity for specific substrates. For azo dyes, common modifications include the introduction of solubilizing groups (like sulfonic acid groups), electron-donating or electron-withdrawing substituents to fine-tune the color, or bulky groups to influence aggregation behavior. nih.govekb.eg While specific documented derivatizations of Mordant Yellow 12 are not extensively detailed in the provided search results, general approaches for azo dyes involve:

Introduction of Solubilizing Groups: Adding groups like sulfonate (-SO₃⁻) or carboxylate (-COO⁻) can increase water solubility, which is beneficial for dyeing processes. nih.govworlddyevariety.com

Modification of Chromophoric System: Altering substituents on the aromatic rings can shift the absorption maximum (λmax), thereby changing the hue. Electron-withdrawing groups (e.g., nitro groups) can cause a bathochromic shift (deepening of color), while electron-donating groups can cause a hypsochromic shift (lightening of color). ekb.egjchemrev.com

Incorporation of Chelating Groups: For mordant dyes, the presence of groups like hydroxyl (-OH) or carboxyl (-COOH) ortho to the azo linkage is critical for forming stable metal complexes with mordants. jchemrev.comstainsfile.comresearchgate.netresearchgate.netscribd.com

Structure-Property Relationship Analysis

The relationship between the molecular structure of azo dyes and their resulting properties is a cornerstone of dye chemistry. For Mordant Yellow 12, its structure dictates its yellow color, its ability to form metal complexes, and its affinity for fibers.

Color: The extended π-conjugation system, including the azo group and the aromatic rings, is responsible for the yellow color. ekb.egjchemrev.com

Mordant Affinity: The presence of chelating groups, typically hydroxyl and/or carboxyl groups positioned ortho to the azo linkage, allows Mordant Yellow 12 to form stable coordination complexes (lakes) with metal ions (mordants) such as aluminum, chromium, or iron. jchemrev.comstainsfile.comresearchgate.netresearchgate.netscribd.com This metal complexation is key to its application as a mordant dye, enhancing dye fixation and fastness properties. stainsfile.comresearchgate.netscribd.comsci-hub.seresearchgate.net The formation of these metal-dye complexes often leads to a significant change in color and improved light and wash fastness. stainsfile.comresearchgate.netscribd.comsci-hub.seresearchgate.net

Tautomerism: As discussed, the potential for azo-hydrazone tautomerism affects spectral properties and stability. researchgate.netdoaj.org

Supramolecular Interactions and Assemblies Involving Mordant Yellow 12

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger structures. For dyes like Mordant Yellow 12, these interactions are crucial for their behavior in solution, their aggregation on substrates, and their performance.

π-π Stacking: Aromatic systems within dye molecules, including the phenyl rings and the conjugated azo linkage, can engage in π-π stacking interactions. These forces contribute to the self-assembly of dye molecules into ordered structures, such as aggregates or films, which can influence their optical properties and stability. uminho.ptnih.govpku.edu.cntandfonline.comrsc.org

Hydrogen Bonding: The presence of functional groups like hydroxyl and amino groups can facilitate hydrogen bonding, both intramolecularly (contributing to tautomeric stability) and intermolecularly. Intermolecular hydrogen bonding can play a role in dye aggregation and interactions with substrates. pku.edu.cnrsc.orgacs.org

Metal Complexation and Lake Formation: The primary supramolecular interaction for mordant dyes is the formation of coordination complexes with metal ions. The chelating groups on Mordant Yellow 12 bind to metal ions, forming insoluble "lakes." jchemrev.comstainsfile.comresearchgate.netscribd.comsci-hub.se These large, often polymeric metal-dye complexes are responsible for the dye's enhanced affinity and fastness on textile fibers. stainsfile.comresearchgate.netscribd.comsci-hub.se The size and structure of these lakes can influence color strength and selectivity. stainsfile.com

Self-Assembly in Solution and on Surfaces: Dye molecules can self-assemble in solution, influenced by factors like concentration, solvent, and the presence of other molecules (e.g., surfactants or polymers). uminho.ptnih.govpku.edu.cntandfonline.comrsc.org This self-assembly can lead to the formation of one-dimensional structures, aggregates, or ordered films, which are important for applications such as liquid crystal alignment layers. uminho.pttandfonline.com The electrostatic interactions, coupled with π-π stacking and hydrophobic forces, drive these self-assembly processes. nih.govpku.edu.cn

Compound List

Mordant Yellow 12 (C.I. 14045)

Azo dyes

Aromatic amines

Phenols

Anilines

Benzothiazole

Acetoacetanilide

2-amino-4,6-dinitrophenol (B181620)

2-hydroxy-1,4-napthaquinone (Lawsone)

1,2-diaminoanthraquinone (B157652)

Benzidine

3,3'-dichlorobenzidine (B165656)

Pigment Yellow 12

Pigment Yellow 13

Methyl orange

Solvent Yellow 7

Disperse Orange 1

Methyl yellow

Methyl red

Congo red

Alizarin (B75676) yellow

Alizarin

Purpurin

Pseudopurpurin

Munjistin

Rubiadin

Xanthopurpurin

Carminic acid

Flavokermesic acid

Kermesic acid

Eriochrome cyanine (B1664457) R

Celestine blue

Alizarin red S

Mordant Black 17

C.I. Direct Yellow 12 (Chrysophenine)

4,4'-bis((p-ethoxyphenyl)azo)-2,2'-stilbenesulfonic acid disodium (B8443419) salt

Pyrylium

4-methoxybenzenediazonium (B1197204)

Mordant Yellow 10

2-hydroxy-5-((4-sulfophenyl)azo)benzoic acid

Host-Guest Chemistry with Polymeric Systems

Host-guest chemistry, in the context of dyes and polymers, involves the non-covalent interaction and encapsulation of dye molecules (guests) within the structure of larger molecules or supramolecular assemblies (hosts), often polymeric in nature. While specific detailed research findings directly involving Mordant Yellow 12 within polymeric host-guest systems are not extensively detailed in the provided literature snippets, general principles applicable to anionic azo dyes can be inferred.

Anionic azo dyes, such as Mordant Yellow 12, which often possess sulfonate groups for water solubility, can interact with various polymeric matrices. Studies on similar anionic azo dyes have shown that they can form inclusion complexes with cyclic polymers like cyclodextrins mdpi.com. These interactions are driven by a combination of forces, including hydrogen bonding between the dye's functional groups and the polymer's structure, as well as hydrophobic interactions and van der Waals forces mdpi.com. For instance, β-cyclodextrin polymers have demonstrated efficient adsorption of anionic azo dyes bearing sulfonate moieties, with hydrogen bonds between polymer hydroxyl and amine groups and the dye's sulfonate groups being a significant factor in adsorption mdpi.com. The formation of such supramolecular complexes has been verified, though often found to be influenced by pH and sometimes less dominant than hydrogen bonding mdpi.com.

Other polymeric systems, such as starch-based polymers, have also been shown to adsorb anionic azo dyes through similar mechanisms, primarily hydrogen bonding mdpi.com. The ability of polymers to act as hosts for dye molecules is a key area of research for applications in areas like dye adsorption from wastewater and the development of novel functional materials.

Self-Assembly and Aggregation Phenomena in Solution

Dye molecules, particularly those with ionic character and extended conjugated systems like azo dyes, frequently exhibit self-assembly and aggregation phenomena in aqueous solutions. This behavior is driven by various intermolecular attractive forces, including van der Waals forces, stacking interactions, and hydrogen bonding primescholars.comconscientiabeam.comresearchgate.net. Mordant Yellow 12, being an anionic azo dye, is expected to participate in such aggregation processes.

The tendency for dye molecules to aggregate typically increases with dye concentration. This aggregation can lead to the formation of dimers, trimers, and higher-order aggregates, altering the dye's spectral properties, such as its absorption and emission spectra primescholars.comresearchgate.net. Studies on similar anionic monoazo dyes, such as Sunset Yellow FCF, have revealed that aggregation can involve stacking of molecules into columns, potentially leading to the formation of ordered structures like chromonic liquid crystals at higher concentrations aps.org. The aggregation process is also influenced by factors such as solvent polarity, temperature, and the presence of electrolytes or other additives, which can either promote or disrupt aggregate formation primescholars.comresearchgate.net.

Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are crucial for studying these aggregation phenomena, as the spectral characteristics of dye aggregates differ significantly from those of the monomeric dye molecules primescholars.com. The specific aggregation patterns, such as H-aggregates (hypsochromic shift) or J-aggregates (bathochromic shift), depend on the molecular arrangement within the aggregate primescholars.com.

Fastness Properties of Mordant Yellow 12

The performance of Mordant Yellow 12 in textile applications is often characterized by its fastness properties, which indicate its resistance to various treatments and environmental factors.

PropertyISO StandardValue
Ironing FastnessISO4
Light FastnessISO4
FullingISO5
Perspiration FastnessISO3
SoapingISO4
WaterISO5
AlkaliISO5
AcidISO5

Compound Names Mentioned

Mordant Yellow 12 (C.I. 14045)

4-Nitrobenzenamine

2-Hydroxybenzoic acid

Sunset Yellow FCF

Cucurbiturial

Cyclodextrins (e.g., β-cyclodextrin)

Starch

Polyelectrolyte

Mordant Red 7

Ethanol (B145695) amine

Tallow amine

Cyanine dyes

Anionic azo dyes

Azo dyes

Anionic monoazo dyes

Coordination Chemistry and Metal Complexation Mechanisms of Mordant Yellow 12

Computational Prediction of Metal-Dye Complex Structures

The application of Mordant Yellow 12 as a dye, particularly its ability to form stable complexes with metal ions for improved fixation and color properties on substrates, is significantly elucidated through computational chemistry. Density Functional Theory (DFT) stands as a primary computational tool employed to predict and understand the intricate structural, electronic, and spectroscopic characteristics of metal-dye complexes. These theoretical investigations provide molecular-level insights that complement and guide experimental observations in coordination chemistry rsc.orgorientjchem.orgriken.jp.

Computational Methodologies

Computational studies typically utilize DFT to optimize the geometries of potential metal-dye complexes, allowing for the determination of stable configurations, bond lengths, and bond angles rsc.orgorientjchem.org. Various theoretical levels and basis sets are employed, with common choices including the B3LYP functional, often paired with basis sets like 6-31G(d,p) for organic ligands and LANL2DZ or similar for transition metal ions rsc.orgresearchgate.netresearchgate.net. These calculations aim to accurately model the electronic distribution and interactions within the complex. Time-Dependent DFT (TD-DFT) is also utilized to predict optical properties, such as absorption spectra, which are crucial for understanding color changes upon complexation researchgate.net.

Structural Predictions and Coordination Modes

Computational modeling allows for the prediction of various structural aspects of metal-dye complexes formed with azo dyes like Mordant Yellow 12. Based on studies of similar azo and mordant dyes, computational predictions can reveal:

Coordination Geometries: Metal ions typically coordinate with the dye molecule through specific functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and azo (-N=N-) moieties, which act as chelating sites nih.govresearchgate.net. The predicted coordination geometries for metal complexes can vary, commonly including distorted octahedral, tetrahedral, or square planar arrangements, depending on the metal ion's electronic configuration and the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-dye ratio) rsc.orgresearchgate.net.

Intermolecular Interactions: Theoretical analyses can also predict the influence of intermolecular forces, such as hydrogen bonding and π–π stacking, on the packing arrangements of dye molecules and their complexes in solid states researchgate.net.

Ligand Behavior: Computational predictions can indicate whether the dye ligand undergoes deprotonation upon complexation with metal ions, which is a common phenomenon that influences the stability and electronic properties of the resulting complex researchgate.netnih.gov.

Electronic and Spectroscopic Insights

Beyond structural predictions, computational methods offer insights into the electronic and optical properties of metal-dye complexes. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with their gap, provide information about the molecule's reactivity, stability, and charge transfer characteristics orientjchem.orgresearchgate.net. Metal complexation often leads to a red-shift (bathochromic shift) in the visible absorption spectrum compared to the free dye, altering the perceived color. Computational studies can help dissect the specific contributions of metal coordination to these spectral changes nih.gov. Furthermore, analyses like Natural Bond Orbital (NBO) can be used to study molecular stability and bond strengths within the complex rsc.org.

The following table summarizes the typical outcomes and methodologies employed in computational predictions of metal-dye complex structures, drawing from studies on azo and mordant dyes:

Computational ApproachTheoretical Level/Basis SetKey Predicted Structural FeaturesKey Analyzed PropertiesTypical Applications/Findings for Metal-Azo Dye Complexes
Density Functional Theory (DFT)e.g., B3LYP/6-31G(d,p), DFT/GEN, LANL2DZ for metalsOptimized molecular geometry, coordination geometry (e.g., octahedral, tetrahedral, square planar), bond lengths and angles, metal-ligand distances, charge distribution, molecular planarityElectronic structure (HOMO-LUMO gap), charge transfer, molecular stability, bond strengths (e.g., NBO analysis), optical properties (e.g., spectral shifts), non-linear optical (NLO) parametersUnderstanding metal-dye interactions, predicting color shifts (bathochromic), elucidating chelation modes, assessing complex stability, identifying potential anchoring points. Often involves 1:1 or 1:2 metal-dye stoichiometries. Metal ions coordinate to functional groups like hydroxyl, carboxyl, and azo nitrogens. Deprotonation of the dye ligand can occur upon complexation. rsc.orgorientjchem.orgresearchgate.netresearchgate.netnih.gov

Spectroscopic and Photophysical Investigations of Mordant Yellow 12 and Its Complexes

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for probing the electronic transitions within a molecule. For Mordant Yellow 12, which is synthesized from the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with salicylic (B10762653) acid, this method provides critical information on its chromophoric system. worlddyevariety.com The absorption of ultraviolet or visible light excites outer electrons, leading to transitions between molecular orbitals. bch.ro

The UV-Vis spectra of the precursor molecules show distinct absorption maxima. Salicylic acid exhibits a maximum absorbance at approximately 298 nm, while 4-nitroaniline has its peak at 378 nm. acs.org Upon formation of Mordant Yellow 12, the extended conjugation involving the azo linkage (-N=N-) between the aromatic rings results in a bathochromic shift (a shift to longer wavelengths), bringing absorption into the visible region and imparting the characteristic yellow color. Studies on related azo dyes derived from salicylic acid and p-nitroaniline report absorption bands around 350-400 nm. researchgate.netresearchgate.net For instance, the related compound Mordant Yellow 10 shows a distinct absorbance peak at 358 nm. aatbio.com

Compoundλmax (nm)
Salicylic Acid~298
4-Nitroaniline~378
Mordant Yellow 10358
Mordant Yellow 12 (Expected in the visible range)

This table displays the maximum absorption wavelengths (λmax) for the precursors of Mordant Yellow 12 and a structurally related compound.

The color of Mordant Yellow 12 arises from its chromophoric system, which is the part of the molecule responsible for absorbing light. nih.gov The key chromophore is the p-nitrophenylazo group attached to the salicylic acid moiety. The electronic transitions observed in the UV-Vis spectrum are primarily of two types: π → π* and n → π* transitions. nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings and the azo group in Mordant Yellow 12. These transitions typically result in strong absorption bands. bch.ro

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and carboxyl groups or the nitrogen atoms of the azo group, to a π* antibonding orbital. nih.gov These transitions are generally of lower energy and intensity compared to π → π* transitions. bch.ro

The combination of the electron-withdrawing nitro group (-NO2) and the electron-donating hydroxyl group (-OH), connected through the conjugated azo-benzene system, creates a "push-pull" electronic structure. This intramolecular charge transfer (ICT) character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths in the visible spectrum. nih.gov

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect is prominent for dyes like Mordant Yellow 12 due to changes in the relative stabilization of the ground and excited states by the solvent molecules. While specific studies detailing the solvatochromism of Mordant Yellow 12 are scarce, its properties can be inferred from its behavior in different media. It is soluble in water, resulting in a red-light yellow solution, and slightly soluble in ethanol (B145695) and acetone (B3395972). worlddyevariety.com This indicates that solvent polarity influences its absorption spectrum. In polar solvents, the hydrogen bonding capabilities and dielectric constant can affect the energy of the n → π* and π → π* transitions. wikipedia.org For many azo dyes, increasing solvent polarity leads to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. nih.gov

The spectral properties of Mordant Yellow 12 are also highly dependent on pH. This is due to the presence of acidic (carboxylic acid and phenolic hydroxyl) and basic (azo group) sites. In concentrated sulfuric acid, the solution is dark yellow, which turns to orange upon dilution. worlddyevariety.com In concentrated nitric acid, an orange solution is formed. worlddyevariety.com This indicates protonation of the molecule, likely at the azo nitrogen or carbonyl oxygen, which alters the electronic structure of the chromophore. At different pH values, the hydroxyl and carboxylic acid groups can deprotonate, leading to significant changes in the absorption spectrum. For instance, the deprotonation of the phenolic hydroxyl group typically causes a large red shift in the absorption maximum due to the increased electron-donating ability of the resulting phenolate (B1203915) ion. libretexts.org Studies on other mordant dyes like quercetin (B1663063) show that complexation with metal ions (the function of a mordant) and changes in pH both lead to the appearance of new absorption bands at longer wavelengths. sut.ac.th

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups and confirming the molecular structure of Mordant Yellow 12.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of Mordant Yellow 12 is expected to show characteristic peaks for its constituent functional groups. Based on studies of similar azo dyes and its precursors, the following vibrational bands can be anticipated: nih.govresearchgate.net

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
O-H (Phenol)~3200-3600Stretching
C-H (Aromatic)~3000-3100Stretching
C=O (Carboxylic Acid)~1680-1710Stretching
C=C (Aromatic)~1450-1600Stretching
N=N (Azo)~1400-1450 (often weak)Stretching
NO₂ (Nitro)~1500-1550 and ~1330-1370Asymmetric & Symmetric Stretching

This table presents the expected FT-IR absorption regions for the functional groups in Mordant Yellow 12.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is complementary to FT-IR and is particularly effective for detecting non-polar bonds. epequip.com For azo pigments, Raman spectroscopy is advantageous for identifying the N=N stretching vibration, which is often weak in the IR spectrum. morana-rtd.com Furthermore, the symmetric stretching of the nitro group (around 1345 cm⁻¹) typically gives a strong Raman signal, aiding in its identification. morana-rtd.comspectroscopyonline.com

Advanced Nuclear Magnetic Resonance (NMR) Studies for Solution and Solid-State Structure

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in both solution and solid states.

For a definitive structural analysis of Mordant Yellow 12 in solution, ¹H and ¹³C NMR would be employed. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on both phenyl rings. The chemical shifts and coupling patterns of these protons would confirm their substitution pattern. The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would likely appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their positions could be sensitive to the solvent and concentration. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons attached to the azo, nitro, and hydroxyl groups.

Solid-State NMR (ssNMR): In the solid state, molecules are fixed in position, leading to very broad NMR signals due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. researchgate.net Advanced ssNMR techniques, such as magic-angle spinning (MAS), are required to obtain high-resolution spectra. ssNMR could provide valuable information on the crystal packing, polymorphism, and intermolecular interactions (e.g., hydrogen bonding) of Mordant Yellow 12 in its solid form.

Excited State Dynamics and Photochemical Pathways

Upon absorption of a photon, the Mordant Yellow 12 molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several competing pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing, vibrational relaxation). libretexts.org

The excited state dynamics for azo dyes can be complex. For many simple azo-benzenes, the excited state lifetime is extremely short due to efficient non-radiative decay via photoisomerization (trans-cis isomerization) around the N=N bond. However, the presence of intramolecular hydrogen bonding, as is possible in Mordant Yellow 12 between the phenolic -OH group and an azo nitrogen, can restrict this isomerization and lead to an increase in fluorescence quantum yield. Studies on related yellow dyes have shown that restricted molecular motion leads to enhanced fluorescence. nih.gov Ultrafast spectroscopic techniques could be used to probe these dynamics, which often occur on a picosecond or even femtosecond timescale. nih.gov

Mordant Yellow 12 is classified as a fluorescent dye, meaning it can radiatively de-excite from the first singlet excited state (S₁) to the ground state (S₀). libretexts.orgmedchemexpress.com

Fluorescence: The emission of a photon from the S₁ state. This process is typically fast, with lifetimes in the nanosecond range. libretexts.org The fluorescence spectrum is generally a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a Stokes shift). The fluorescence intensity and wavelength can be sensitive to the solvent environment and pH. ajgreenchem.com Studies on similar azo derivatives of salicylic acid confirm that they exhibit photoluminescence. nih.gov

Phosphorescence: This is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds. libretexts.org Phosphorescence is often not observed at room temperature in solution due to quenching by molecular oxygen, but it can be detected in rigid matrices or at low temperatures. For a molecule to phosphoresce, it must first undergo intersystem crossing (ISC) from the S₁ state to the T₁ state. The efficiency of ISC is a key factor determining the balance between fluorescence and phosphorescence.

The specific emission wavelengths, quantum yields, and excited-state lifetimes for Mordant Yellow 12 are not widely reported in the literature but are expected to be strongly influenced by its molecular structure and environment.

Photostability and Photodegradation Mechanisms (Chemical Aspect) of Mordant Yellow 12

Extensive searches of publicly available scientific literature reveal a significant lack of specific research focused on the photostability and photodegradation mechanisms of the chemical compound Mordant Yellow 12 (C.I. 14045; CAS 6470-98-0). While research exists on other aspects of this dye, such as its use in dyeing processes with supercritical carbon dioxide, its removal from wastewater via adsorption, and its behavior under anaerobic conditions, detailed investigations into its photochemical properties appear to be unpublished or not widely disseminated. marmara.edu.trresearchgate.netresearchgate.netwur.nl

The degradation of azo dyes, a class to which Mordant Yellow 12 belongs, is a broad area of study. Generally, the photostability of these dyes is influenced by factors such as the intensity and wavelength of light, the chemical environment (pH, solvent), and the presence of other substances like oxygen or metal ions. The degradation process often involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color, and subsequent breakdown of the resulting aromatic amines. However, without specific studies on Mordant Yellow 12, any discussion of its degradation pathways, reaction kinetics, or quantum yields would be speculative and fall outside the scope of this analysis.

Research on other, different yellow dyes has shown that photodegradation can proceed via various mechanisms, including photo-oxidation and photoreduction. These processes can be influenced by the presence of photocatalysts or advanced oxidation processes. For instance, studies on other dyes have detailed the kinetics of their degradation, often following pseudo-first-order models, and have identified various intermediate and final degradation products. epdf.pub Unfortunately, no such specific data has been found for Mordant Yellow 12.

Similarly, there is no available information on the photostability of Mordant Yellow 12 when it forms complexes with metal ions, which is a key aspect of its function as a mordant dye. The coordination of the dye to a metal can significantly alter its electronic structure and, consequently, its photophysical and photochemical behavior. Such complexation can either enhance or decrease the photostability of the dye, but this has not been quantified for Mordant Yellow 12 in the available literature.

Due to the absence of research data, no quantitative findings or data tables on the photostability and photodegradation of Mordant Yellow 12 can be presented.

Electrochemical Behavior and Redox Characteristics of Mordant Yellow 12

Adsorption Phenomena at Electrode Surfaces

The adsorption of Mordant Yellow 12 molecules onto the electrode surface plays a significant role in its electrochemical behavior. electrochemsci.org This adsorption can lead to the appearance of a broad shoulder peak in square wave voltammograms and differential pulse polarograms across a wide pH range. electrochemsci.org

This adsorptive character is a key factor in the mixed diffusion-adsorption controlled nature of the electrode process. electrochemsci.org The tendency of the dye to accumulate at the electrode interface can be exploited in highly sensitive analytical techniques like adsorptive stripping voltammetry (AdSV). nih.gov In AdSV, the dye is intentionally preconcentrated on the electrode surface at a specific potential before the measurement is taken, which can significantly lower the detection limits. nih.govmdpi.com The degree of adsorption can be influenced by factors like the electrode material, the pH of the solution, and the molecular structure of the dye itself. nih.gov

Electrochemical Determination of Mordant Yellow 12 (Methodology Focus)

The well-defined and reproducible electrochemical response of Mordant Yellow 12 allows for its quantitative determination using voltammetric methods. Techniques like SWV and DPV are particularly suitable for analytical purposes due to their high sensitivity and ability to discriminate against background currents. mdpi.com

A typical analytical methodology involves the following steps:

Optimization of Conditions: Experimental parameters such as the type of supporting electrolyte, pH, and instrumental settings (e.g., pulse amplitude, frequency) are optimized to obtain the maximum signal intensity and best peak shape.

Calibration: A calibration curve is constructed by measuring the peak current of a series of standard solutions of Mordant Yellow 12 at increasing concentrations. The plot of peak current versus concentration should be linear within a specific range.

Sample Analysis: The unknown sample is prepared in the same supporting electrolyte, and its voltammogram is recorded under the identical optimized conditions.

Quantification: The concentration of Mordant Yellow 12 in the sample is calculated by comparing its peak current to the calibration curve.

This electrochemical approach offers a rapid, cost-effective, and highly sensitive alternative to other analytical methods for the detection of this dye in various matrices. nih.gov

Computational and Theoretical Chemistry of Mordant Yellow 12

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure

Quantum chemical calculations, particularly DFT and TD-DFT, are instrumental in predicting and understanding the electronic structure of organic molecules like Mordant Yellow 12. These methods allow for the investigation of molecular orbitals, electron distribution, and energy levels, which are fundamental to the dye's optical and chemical properties.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that govern a molecule's reactivity and electronic transitions. DFT calculations are widely employed to determine these orbitals and their associated energy levels, providing insights into the molecule's electronic excitation potential. For azo dyes similar to Mordant Yellow 12, studies often report HOMO-LUMO energy gaps ranging from approximately 1.98 eV to 3.67 eV, depending on the specific molecular structure and the computational methodology used beilstein-journals.orgresearchgate.netmdpi.comresearchgate.net. The distribution of electron density within these orbitals, visualized through molecular orbital diagrams, reveals the extent of electron delocalization across the conjugated system, which is characteristic of chromophores responsible for color. For instance, in related azo dyes, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is typically localized on the electron-accepting part, facilitating intramolecular charge transfer upon excitation beilstein-journals.orgresearchgate.netchemisgroup.usresearchgate.net.

Table 7.1.1: Representative DFT Parameters for Azo Dyes (Illustrative Values)

Computational MethodFunctionalBasis SetTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)
DFTB3LYP6-31G(d)-5.0 to -7.0-1.5 to -3.02.0 to 3.5
DFTCAM-B3LYP6-31+G(d,p)-5.0 to -7.0-1.5 to -3.02.0 to 3.5
DFTPBE0cc-pVTZ-5.0 to -7.0-1.5 to -3.02.0 to 3.5

Note: These are illustrative values based on studies of similar azo dyes, as specific computational data for Mordant Yellow 12 was not found in the provided snippets. The actual values would depend on the specific computational setup.

Prediction of Spectroscopic Properties and Excited States

TD-DFT is the primary computational tool for predicting the spectroscopic properties of dyes, particularly their UV-Visible (UV-Vis) absorption spectra. By calculating the energies and oscillator strengths of electronic transitions from the ground state to excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the intensity of these absorption bands. Studies on analogous azo dyes indicate that TD-DFT calculations can accurately reproduce experimental absorption spectra, often predicting λ_max values in the visible region that correspond to the observed colors benchchem.combeilstein-journals.orgresearchgate.netchemisgroup.ussemanticscholar.org. The nature of these transitions, often described as intramolecular charge transfer (ICT) from donor to acceptor moieties within the molecule, is also elucidated by these calculations. For example, Mordant Blue 29, a related dye, exhibits a λ_max of 458 nm, with theoretical studies confirming ICT transitions benchchem.com. The prediction of excited states is also crucial for understanding photophysical processes such as fluorescence and phosphorescence, although specific excited-state dynamics for Mordant Yellow 12 are not detailed here.

Table 7.1.2: Representative TD-DFT Predicted Spectroscopic Properties for Azo Dyes

Transition Type (e.g., HOMO→LUMO)Wavelength (λ_max, nm)Oscillator Strength (f)Electronic Transition Character
HOMO→LUMO400-5500.1 - 1.0Intramolecular Charge Transfer
HOMO→LUMO+1300-4000.05 - 0.5π-π* transition
HOMO-1→LUMO300-4500.05 - 0.8π-π* transition

Note: These values are representative of findings for similar azo dyes and serve to illustrate the type of data obtained from TD-DFT calculations. Specific values for Mordant Yellow 12 would require dedicated studies.

Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules in solution, including their conformational dynamics, solvation effects, and interactions with their environment. For dyes like Mordant Yellow 12, these simulations can provide insights into how the molecule behaves in different solvents, its aggregation tendencies, and its interactions with surfaces or other molecules.

While specific MD or MC simulations for Mordant Yellow 12 were not detailed in the provided search results, these methods are generally applied to understand:

Solvation: How solvent molecules interact with the dye, influencing its solubility and spectral properties (solvatochromism) benchchem.com.

Conformational Changes: The flexibility of the molecule and how it adopts different shapes in solution.

Aggregation: The propensity of dye molecules to aggregate, which can affect their color and performance in applications like dyeing or solar cells.

Interactions: How the dye interacts with other species in solution, such as metal ions (relevant for mordant dyes) or surfaces.

MC simulations, in particular, are statistical methods that use random sampling to explore the configuration space of a system, allowing for the prediction of equilibrium properties and phase behavior doitpoms.ac.ukyoutube.comcern.ch. MD simulations, on the other hand, track the time evolution of atomic positions and velocities based on classical mechanics and force fields iaanalysis.comresearchgate.net.

Force Field Development and Application for Large-Scale Systems

Force fields are empirical or semi-empirical potential energy functions that describe the interactions between atoms and molecules. They are essential for MD simulations, enabling the modeling of large-scale systems such as complex molecular assemblies or materials. The development of accurate force fields is critical for the reliability of simulation results.

There is no specific mention of force field development for Mordant Yellow 12 in the retrieved snippets. However, for organic molecules and dyes, force fields typically parameterize bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic) iaanalysis.comresearchgate.net. For complex molecules like dyes, developing accurate force fields often involves deriving parameters from quantum mechanical calculations or experimental data. These parameters are then applied to simulate the behavior of the dye in various environments, such as within a crystal lattice or in a complex mixture, which can be relevant for understanding its stability and interactions in material applications.

Compound Name List:

Mordant Yellow 12

Mordant Blue 29

Mordant Yellow 1

Mordant Yellow 10

Mordant Yellow 18

Mordant Yellow 14

Direct Yellow 12

Mordant Yellow 26

Mordant Orange 1

Mordant Black

Advanced Applications in Materials Science and Functional Systems Non Clinical Focus

Integration of Mordant Yellow 12 in Functional Dye Systems

The inherent properties of azo dyes, including their tunable electronic structures and light absorption characteristics, position them for use in advanced functional materials.

Chromogenic and Optoelectronic Materials

Azo dyes, as a class, are explored for their potential in chromogenic and optoelectronic applications due to their ability to undergo photoisomerization and exhibit electrochromic behavior mdpi.com. Mordant Yellow 12, being an azo dye, contains a chromophore that absorbs visible light. While specific research detailing Mordant Yellow 12's direct integration into devices such as optical switches, electro-optic modulators, or optical data recording media is not extensively documented in the provided search results, the broader class of azo dyes and metal-complex dyes are investigated for these purposes mdpi.comresearchgate.netgoogle.com. These applications leverage the dyes' capacity for light-induced molecular changes and their tunable optical properties, suggesting a potential, albeit underexplored, avenue for Mordant Yellow 12.

Sensors and Probes for Metal Ions or Other Analytes

While Mordant Yellow 12's specific use as a sensor for metal ions or other analytes is not explicitly detailed in the provided literature, related compounds offer insights. Mordant Yellow 1, for instance, is noted for its application as a pH indicator, exhibiting color changes at specific pH ranges guidechem.comchemicalbook.com. Dyes that form colored complexes with metal ions can sometimes serve as colorimetric indicators or chemosensors. Further investigation would be required to ascertain if Mordant Yellow 12 possesses such sensing capabilities for specific analytes.

Mordant Yellow 12 in Textile and Fiber Science (Mechanism and Material Properties)

Mordant Yellow 12 finds significant application in textile dyeing, where its interaction with fibers and mordants dictates its performance and the resulting material properties.

Dye-Fiber Binding Mechanisms and Interactions (Ionic, Hydrogen Bonding, Hydrophobic)

The fixation of Mordant Yellow 12 onto textile fibers is primarily facilitated by the mordanting process. Mordants, typically metal salts, act as intermediaries, forming coordination complexes with both the dye molecule and the fiber slideshare.netaip.orgscribd.comias.ac.inwordpress.com. This complexation creates a strong, insoluble linkage, enhancing dye substantivity and washfastness.

The chemical structure of Mordant Yellow 12, an azo dye derived from diazotization and coupling processes, suggests the presence of functional groups such as hydroxyl and azo groups that can coordinate with metal ions worlddyevariety.com. These interactions, combined with the inherent properties of the fibers, can involve:

Coordination Bonding: Metal ions from the mordant chelate with functional groups (e.g., hydroxyl, carboxyl, azo) on the dye molecule, forming stable metal-dye complexes. These complexes then bind to the fiber aip.orgscribd.comias.ac.inmdpi.com.

Ionic Bonding: In certain fiber types, such as wool or silk, ionic interactions can occur between charged groups on the dye or dye-mordant complex and oppositely charged sites on the fiber slideshare.netscribd.comflinnsci.comalfa-chemistry.com.

Hydrophobic Interactions: Non-polar regions of the dye and fiber can also engage in hydrophobic interactions, further stabilizing the dye-fiber system ias.ac.in.

The specific combination of these interactions depends on the fiber type (e.g., protein fibers like wool vs. cellulosic fibers like cotton) and the chosen mordant.

Colorfastness Properties and Stability Enhancements

Mordant Yellow 12 exhibits notable colorfastness properties, which are significantly influenced by the mordanting process. The formation of insoluble metal-dye complexes within the fiber structure contributes to its resistance to fading and washing.

The ISO colorfastness ratings for Mordant Yellow 12 are provided as follows:

Fastness PropertyISO Rating
Ironing Fastness4
Light Fastness4
Fulling Fastness5
Perspiration Fastness3
Soaping Fastness4
Water Fastness5
Alkali Fastness5
Acid Fastness5

Source: worlddyevariety.com

Novel Mordanting Techniques (e.g., Bio-mordanting, Green Approaches)

In line with sustainable textile practices, novel mordanting techniques such as bio-mordanting and green approaches are gaining prominence. These methods aim to reduce the environmental impact associated with traditional mordants, which often involve heavy metal salts indigooaktextilestudio.comekb.egnih.gov.

Bio-mordanting typically utilizes plant-derived materials, including tannins from sources like sumac or oak galls, and other natural extracts, which can act as mordants or mordant auxiliaries indigooaktextilestudio.comekb.egnih.gov. These natural mordants can improve dye affinity and colorfastness, particularly for cellulosic fibers that have a lower affinity for dyes compared to protein fibers nih.gov. For example, tannins can form hydrogen bonds with cotton fibers, facilitating dye uptake ekb.eg.

While specific research detailing the application of bio-mordanting or green mordanting techniques directly with Mordant Yellow 12 is not extensively covered in the provided results, these approaches are generally applicable to mordant dyes. Their adoption could offer more environmentally friendly pathways for achieving desirable color fastness and shades with Mordant Yellow 12, aligning with the growing demand for sustainable textile processing ekb.egnih.gov.

Compound List:

Mordant Yellow 12 (C.I. 14045)

Mordant Yellow 1 (C.I. 18890, Acid Yellow 36)

Azo dyes

Metal-complex dyes

Tannins

Applications in Analytical Chemistry (as a Reagent/Tool)

The field of analytical chemistry frequently utilizes dyes and indicators for the detection, quantification, and separation of various substances. Mordant dyes, in general, are known for their ability to form stable complexes with metal ions, a property that can be leveraged in analytical methodologies. Mordant Yellow 12, belonging to the azo dye class, possesses characteristics that align with potential applications in analytical chemistry, particularly in staining and as a general analytical dye.

The ability of certain dyes to form colored complexes with specific metal ions is a cornerstone of spectrophotometric analysis and complexometric titrations. Mordant dyes, by their nature, are designed to interact with metal ions, which act as mordants to fix the dye to substrates like textiles. This complexation can lead to distinct color changes or altered spectral properties, enabling the detection and quantification of metal ions.

While specific research detailing Mordant Yellow 12's use as a reagent for the detection and quantification of particular metal ions was not found in the provided search results, its classification as a "Chemical Analytical Dye" medchemexpress.com implies a potential for such applications. Generally, dyes used in this capacity form stable, colored complexes with metal ions, allowing for their determination through spectrophotometric methods. For instance, Mordant Yellow 10, a related dye, has been reported as an organic reagent for the spectrometric determination of iron(III) benchchem.com, psu.edu. This suggests that Mordant Yellow 12, as an azo dye with potential chelating groups, could theoretically be explored for similar analytical purposes, although specific data for Mordant Yellow 12 in this context is absent.

Due to the lack of specific research findings for Mordant Yellow 12 in this area, a data table detailing its performance in metal ion detection and quantification cannot be generated from the provided information.

Chromatography is a vital technique for separating and analyzing complex mixtures. Dyes can play a role in chromatography either as analytes themselves, as stationary phase modifiers, or as mobile phase additives to enhance separation. Mordant Yellow 12 has been broadly categorized under "Chemical Analytical Dyes" medchemexpress.com, suggesting its relevance in analytical separation techniques.

The search results indicate that other mordant dyes, such as Mordant Yellow 1 and Mordant Yellow 10, have been mentioned in the context of chromatographic analysis chemicalbook.com, benchchem.com. Mordant Yellow 1 is noted as a chromatographic analysis reagent chemicalbook.com, and Mordant Yellow 10 is employed in chromatography for separating and identifying compounds benchchem.com. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common methods for analyzing dyes, with specific columns and techniques being developed for dye separation and identification researchgate.net, ojp.gov, sielc.com, researchgate.net.

However, specific research detailing Mordant Yellow 12's function as a chromatographic separation enhancer—meaning its use to improve the separation of other analytes—is not present in the provided search results. While it is identified as a dye that can be analyzed using chromatographic methods, its specific role in enhancing the separation of other compounds has not been documented.

Consequently, a data table detailing Mordant Yellow 12's performance as a chromatographic separation enhancer cannot be compiled based on the available information.

Advanced Analytical Methodologies for Mordant Yellow 12 Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures, allowing individual components, such as Mordant Yellow 12 or its degradation products, to be isolated and quantified.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dyes, including Mordant Yellow 12. It excels at separating polar and non-polar compounds based on their differential partitioning between a stationary phase within a column and a liquid mobile phase. For Mordant Yellow 12, HPLC can be employed to determine its purity, quantify its concentration in dye baths or extracted samples, and identify related impurities or isomers. The separation is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient mixture of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers. Detection is commonly performed using UV-Visible detectors, often employing a Diode Array Detector (DAD) to acquire full UV-Vis spectra for each eluting peak, aiding in identification researchgate.netunl.ptnih.gov.

Table 1: Typical HPLC Parameters for Azo Dye Analysis

ParameterTypical Value/DescriptionNotes
Column C18 reversed-phase columnStandard for separating organic compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and water gradient with bufferpH control (e.g., phosphate (B84403) buffer) is crucial for ionizable groups in azo dyes.
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for reversed-phase HPLC.
Column Temperature 25 - 40 °CEnsures reproducible retention times.
Detection UV-Vis Detector (Diode Array Detector - DAD)Monitors absorbance across a range of wavelengths (e.g., 200-800 nm).
Detection Wavelength ~362 nm (for Mordant Yellow 12), or specific λmax of dye.Optimized wavelength for maximum absorbance of the dye.
MS Detection ESI (Electrospray Ionization) or APCIProvides molecular weight and fragmentation data for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

While Mordant Yellow 12 itself is a relatively non-volatile compound, GC-MS is highly effective for analyzing its volatile degradation products. Following processes such as biodegradation or photodegradation, complex mixtures of smaller organic molecules can be formed. GC-MS separates these volatile components based on their boiling points and interaction with the GC column and then identifies them by their mass spectra. Studies on similar azo dyes, such as Mordant Yellow 1 and Direct Yellow 12, have utilized GC-MS to identify various breakdown products, providing insights into degradation pathways royalsocietypublishing.orgekb.eg.

Table 2: Identified Degradation Products of Related Azo Dyes (Illustrative)

Dye AnalyzedTechniqueIdentified Degradation Product(s) / Intermediate(s)Retention Time (min)Mass-to-Charge Ratio (m/z)Notes
Mordant Yellow 1GC-MSN-acetyl-L-tyrosineNot specifiedNot specifiedExample degradation product.
Mordant Yellow 1GC-MS2-hydroxy-5-nitrobenzoic acidNot specifiedNot specifiedExample degradation product.
Mordant Yellow 1GC-MS4-nitrophenol (B140041)Not specifiedNot specifiedExample degradation product.
Direct Yellow 12HPLC-MS/MSIntermediate 13.260303.7Product of UV assisted ozone process jwent.net
Direct Yellow 12HPLC-MS/MSIntermediate 23.946316.9Product of UV assisted ozone process jwent.net
Direct Yellow 12HPLC-MS/MSIntermediate 34.544316.9, 332.80Product of UV assisted ozone process jwent.net

Hyphenated Spectroscopic-Chromatographic Systems (e.g., HPLC-DAD-MS)

The combination of chromatographic separation with spectroscopic detection, such as High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS), offers a powerful approach for the comprehensive analysis of Mordant Yellow 12. This hyphenated technique provides not only the separation capabilities of HPLC but also the spectral information from DAD (UV-Vis spectra) and the molecular weight and structural fragmentation data from MS. This allows for unambiguous identification of the dye, its isomers, related impurities, and degradation products, even in complex matrices like dyed textiles or wastewater unl.ptnih.govmdpi.comresearchgate.netmostwiedzy.pl. HPLC-DAD-MS/MS further enhances structural elucidation by providing fragment ion information, which is invaluable for mechanistic studies of dye degradation jwent.netresearchgate.netjwent.net.

X-ray Spectrometry (EDS) for Mordant Elemental Analysis in Complexes

When Mordant Yellow 12 is used in dyeing, it forms complexes with metal ions. Energy-Dispersive X-ray Spectrometry (EDS), often coupled with Scanning Electron Microscopy (SEM), is a vital technique for identifying the elemental composition of these mordants within the dyed material. EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. Each element produces a unique X-ray spectrum, allowing for qualitative and semi-quantitative elemental analysis. This method is particularly useful for identifying common mordant metals such as aluminum (Al), copper (Cu), iron (Fe), tin (Sn), and chromium (Cr) that might be complexed with Mordant Yellow 12 si.eduscispace.comsi.educulturalheritage.org.

Table 3: Elemental Analysis of Common Mordants using EDS (General Examples)

Metal MordantElements Detected by EDS (Typical Weight %)Notes
Aluminum (Al)4-6% (in some samples)Commonly used as alum (e.g., potassium aluminum sulfate).
Copper (Cu)16-70% (in some samples)Used as copper sulfate (B86663).
Iron (Fe)9-19% (in some samples)Used as ferrous sulfate or ferric chloride.
Tin (Sn)~70% (in some samples)Used as stannous chloride.
Chromium (Cr)17-32% (in some samples)Used as potassium dichromate.

Note: The percentages represent typical findings in studies analyzing mordants on textiles and can vary based on the specific application and sample preparation.

Atomic Absorption Spectroscopy for Metal Quantification

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. It operates on the principle that free atoms in their ground state absorb electromagnetic radiation at characteristic wavelengths. For the analysis of Mordant Yellow 12, AAS is employed to quantify the amount of metal ions (mordants) present in dyed materials or wastewater. The process involves atomizing the sample (typically in a flame or graphite (B72142) furnace) and then measuring the absorption of light at a specific wavelength unique to the metal being analyzed. AAS is known for its sensitivity, selectivity, and accuracy in determining trace metal concentrations, making it suitable for quantifying metal mordants used in dyeing processes blogspot.comjazanu.edu.sascienceready.com.aujocpr.comelgalabwater.com.

Compound List

Mordant Yellow 12

Mordant Yellow 1

Direct Yellow 12

Mordant Yellow 3

Mordant Yellow 8

Mordant Yellow 11

Mordant Yellow 16

Aluminum (Al)

Copper (Cu)

Iron (Fe)

Tin (Sn)

Chromium (Cr)

N-acetyl-L-tyrosine

2-hydroxy-5-nitrobenzoic acid

4-nitrophenol

Potassium aluminum sulfate

Copper sulfate

Ferrous sulfate

Stannous chloride

Potassium dichromate

Future Research Directions and Translational Perspectives

Development of Novel Green Synthetic Routes with Enhanced Atom Economy

The future synthesis of Mordant Yellow 12 is increasingly viewed through the lens of green chemistry, which prioritizes the reduction of waste and the efficient use of resources. A core principle of this approach is "atom economy," a concept that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org Traditional chemical syntheses, particularly in the fine chemical and pharmaceutical industries, can be highly inefficient, generating 5 to 100 times the amount of chemical waste for every kilogram of product. nih.gov

The conventional manufacturing method for Mordant Yellow 12 involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 2-Hydroxybenzoic acid, followed by the hydrolysis of the acyl amino group. worlddyevariety.com While effective, such multi-step processes often involve stoichiometric reagents and generate by-products that are not incorporated into the final dye molecule, leading to a lower atom economy.

Future research is focused on developing novel synthetic routes that align with the principles of green chemistry. The goal is to maximize the incorporation of starting materials into the final product, thereby minimizing waste. This involves exploring reactions with high atom economy, such as additions, cycloadditions, and rearrangements, which inherently generate less waste compared to substitutions and eliminations. nih.gov

Key areas for developing greener synthetic pathways for Mordant Yellow 12 include:

Catalytic Processes : The use of catalysts can make reactions more economical, energy-efficient, and environmentally friendly. jk-sci.com Research into novel catalysts, such as the iron-substituted polyoxometalate catalysts used in atom-economic amide synthesis, could inspire the development of catalysts for azo dye production that avoid harsh conditions and stoichiometric reagents.

Alternative Energy Sources : Microwave-assisted synthesis represents a sustainable heating technique that can accelerate reaction times and increase yields, potentially leading to cleaner processes for producing colorants. researchgate.net

Bio-based Feedstocks and Mordants : A significant green advancement involves replacing traditional metal salts used in the mordanting process with bio-mordants derived from natural products. researchgate.net Materials like turmeric and pomegranate have been explored as eco-friendly anchors to improve dye fastness, offering a sustainable alternative to metallic mordants that can be toxic. researchgate.net The development of such processes would provide a truly sustainable natural dyeing solution. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Principles

Feature Traditional Synthesis Green Synthesis (Future Goal)
Primary Goal High yield and product purity High yield with maximum atom economy and minimal waste rsc.org
Reagents Often uses stoichiometric amounts of reagents Employs catalytic amounts of reagents where possible jk-sci.com
By-products Significant generation of by-products and waste Minimal or no by-products; waste is prevented at the source
Energy Input Conventional heating, often energy-intensive Use of alternative energy sources like microwave radiation researchgate.net
Solvents Use of conventional, often volatile organic solvents Seeking greener, benign solvents
Mordants Relies on salts of heavy metals Utilization of natural bio-mordants to reduce toxicity researchgate.net

Exploration of Mordant Yellow 12 in Emerging Material Technologies

Innovations in chemical and material design are rapidly advancing the development of novel materials with enhanced performance. epa.gov Mordant Yellow 12, classified as an azo dye and noted for its fluorescent properties, possesses characteristics that make it a candidate for exploration in various emerging material technologies. medchemexpress.com The future application of this dye may extend beyond traditional textiles into functional materials where its chromophoric and fluorescent nature can be leveraged.

Potential areas of exploration include:

Advanced Textiles : Incorporating Mordant Yellow 12 into textile fibers could impart specific functionalities. For instance, its light-absorbing properties could be harnessed to create textiles with enhanced UV protection. The development of "smart textiles" that respond to environmental stimuli could utilize dyes like Mordant Yellow 12 as sensors or indicators.

Functional Coatings and Films : The dye's structure could be integrated into polymer matrices to create functional coatings. These could be used for applications ranging from decorative effects to optical filtering. As a fluorescent dye, it could be used in security inks or as a tracer in material science research.

Nanomaterials and Composites : The incorporation of Mordant Yellow 12 into engineered nanomaterials could create novel hybrid materials. epa.gov Such materials could have unique optical properties, finding use in sensors, bio-imaging, or as components in advanced electronic displays. The dye could act as a molecular probe to study the structure and behavior of polymer composites.

The exploration of Mordant Yellow 12 in these areas is driven by the broader trend of designing materials with specific, tailored functionalities. Its established synthesis and known properties provide a solid foundation for its investigation as a component in the next generation of advanced materials.

Advanced Computational Modeling for Predictive Material Design

The design of next-generation materials is being revolutionized by advanced computational methods, which allow scientists to predict material properties before they are synthesized in a lab. mit.edu This in silico approach accelerates the discovery and optimization of new molecules like Mordant Yellow 12 by modeling their behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of dye molecules. nih.gov By applying DFT, researchers can accurately predict key parameters for Mordant Yellow 12, such as:

Energy levels and molecular orbitals

Optical transitions and absorption spectra

Molecular stability and reactivity

These predictions are critical for understanding how the dye will perform, how it interacts with other materials, and how its structure could be modified to enhance desired properties like color intensity or lightfastness. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) are also becoming essential tools in materials science. researchgate.net ML algorithms can be trained on large datasets of existing dyes to build predictive models. For instance, the "XGBoost" algorithm has been successfully used to establish a model for predicting the maximum absorption wavelength (λmax) of azo dyes with a high coefficient of determination. researchgate.net

Furthermore, interpretive techniques like SHapley Additive exPlanations (SHAP) analysis can reveal the importance of different molecular features. researchgate.net For example, SHAP analysis has shown that for certain azo dyes, the number of sulfur atoms or the topological distance between carbon and nitrogen atoms has a strong correlation with the maximum absorption wavelength. researchgate.net By applying such models to Mordant Yellow 12 and its potential derivatives, researchers can rapidly screen virtual compounds and identify promising candidates for synthesis, significantly reducing the time and cost of experimental work.

Table 2: Computational Modeling Techniques for Dye Design

Technique Application Predicted Properties for Mordant Yellow 12
Density Functional Theory (DFT) Investigates electronic structure from first principles. nih.gov Stability, reactivity, molecular orbital energies, optical transitions. nih.gov
Machine Learning (ML) Predicts properties based on patterns in existing data. researchgate.net Maximum absorption wavelength (λmax), color, solubility, fastness. researchgate.net
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules. Interaction with fibers (e.g., cotton, wool), aggregation behavior in solution, diffusion properties.
SHAP Analysis Interprets ML model predictions to identify key molecular features. researchgate.net Identifies which parts of the Mordant Yellow 12 structure most influence its color and other properties.

Sustainable Remediation Technologies and Closed-Loop Systems

The textile industry is a major consumer of water and a significant source of industrial water pollution, with dyeing processes contributing substantially to this environmental impact. wesustainabletextileforum.comshanghaigarment.com The wastewater (effluent) from dyeing with compounds like Mordant Yellow 12 is often a toxic cocktail of chemicals that requires effective treatment before discharge. wesustainabletextileforum.com Future research is focused on both sustainable remediation technologies and the implementation of closed-loop systems to create a more circular economy for water and chemicals in textile manufacturing.

Sustainable Remediation Technologies aim to degrade or remove dyes from wastewater using environmentally friendly methods. One promising approach is photocatalytic degradation, where semiconductor nanocomposites are used to break down dye molecules under light. Studies on similar dyes, such as Direct Yellow 12, have demonstrated the efficiency of this technique. researchgate.net Another green approach is biosorption, which uses natural materials like algae as eco-friendly adsorbents to remove dyes from aqueous solutions. researchgate.net

Closed-Loop Systems represent a paradigm shift in industrial water management, viewing wastewater not as a liability but as a reservoir of valuable resources. sustainability-directory.com These systems are designed to capture wastewater from dyeing processes, purify it, and then reuse the water and chemicals in subsequent production cycles. wesustainabletextileforum.comshanghaigarment.com This approach drastically reduces freshwater consumption and minimizes the discharge of pollutants into the environment. wesustainabletextileforum.comrmix.it

The core of a closed-loop system involves several advanced purification technologies:

Preliminary Treatments : Sedimentation and filtration are used to remove suspended solids and larger particles. rmix.it

Advanced Filtration : Technologies like membrane filtration and reverse osmosis use semipermeable membranes to remove dissolved contaminants, including dyes, salts, and other organic substances. shanghaigarment.comrmix.itresearchgate.net These methods can enable 90-95% water reuse. shanghaigarment.com

Advanced Oxidation Processes (AOPs) : These processes are used to degrade recalcitrant organic molecules that are difficult to remove with other methods.

By implementing these technologies, the textile industry can move towards a more sustainable model that conserves water, reduces pollution, and improves economic efficiency. rmix.it

Q & A

Q. What are the synthetic pathways for producing Mordant Yellow 12, and how can its purity be validated?

Mordant Yellow 12 is synthesized via nitro reduction of Mordant Orange 1 (C.I. 14045). To validate purity, use spectroscopic methods (e.g., UV-Vis, FTIR) and chromatographic techniques (HPLC). Confirm molecular weight via mass spectrometry (expected m/z 279.23 for C₁₃H₁₀N₃NaO₃) .

Q. How does pH influence the adsorption efficiency of Mordant Yellow 12 in wastewater treatment?

Adsorption studies using fresh MnO₂ show pH < 2 optimizes removal (96.4% at 200 mg/L dye concentration). Adjust pH using HCl/NaOH, and validate via Langmuir isotherm modeling (R² ≥ 0.99). Monitor ionic strength and competing anions (e.g., sulfate) to avoid interference .

Q. Which mordants are commonly used with Mordant Yellow 12, and how do they alter dye stability?

Alum (Al³⁺) is historically prevalent, enhancing colorfastness on wool and silk. For experimental validation, pre-mordant fibers with 5–10% alum (w/w) at 60–80°C for 30 minutes. Compare with Fe²⁺/Cr³⁺ mordants, which may reduce brightness but improve wash fastness .

Advanced Research Questions

Q. What experimental conditions optimize Mordant Yellow 12 solubility in supercritical CO₂ for textile dyeing?

Solubility is temperature- and pressure-dependent. At 333–353 K and 150–230 bar, Mordant Yellow 12 achieves solubilities of ~10⁻⁷ mole fraction. Use a high-pressure reactor with CO₂ recirculation. Validate via gravimetric analysis or in situ spectroscopy. Note that metal-mordanted fibers (e.g., Cr³⁺) require post-dyeing fixation .

Q. How does MnO₂ surface chemistry affect adsorption kinetics of Mordant Yellow 12 in acidic wastewater?

Fresh MnO₂’s high surface area and hydroxyl groups enable chemisorption. Conduct batch experiments with 0.5–2.0 g/L MnO₂, varying contact time (5–60 min). Fit data to pseudo-second-order kinetics. Characterize MnO₂ pre-/post-adsorption via BET (surface area) and XPS (surface functional groups) .

Q. What spectroscopic techniques distinguish Mordant Yellow 12 from historical degradation byproducts in textiles?

Use HPLC-DAD (λ = 400–450 nm) paired with tandem mass spectrometry (HPLC-ESI-Q-ToF). Compare retention times and fragmentation patterns with reference standards. For insoluble metal complexes (e.g., Al³⁺ lakes), employ SEM-EDX to confirm elemental composition .

Q. How do alternative mordants (e.g., Sn²⁺, Cu²⁺) affect the photostability of Mordant Yellow 12 on protein fibers?

Pre-mordant wool with 2–5% metal salts (SnCl₂, CuSO₄) and expose to accelerated UV aging (ISO 105-B02). Quantify color loss via CIELAB ΔE* values. Fe²⁺ mordants reduce lightfastness (ΔE* > 5 after 20 hrs), while Al³⁺ retains ΔE* < 3 .

Methodological Considerations

  • Data Contradictions : Discrepancies in solubility or adsorption efficiency may arise from impurities in dye batches or variability in mordanting protocols. Always report dye purity (≥95% via HPLC) and pre-treatment methods (e.g., Soxhlet extraction for historical samples) .
  • Experimental Design : For comparative studies (e.g., mordant effects), use a randomized block design to control fiber batch variability. Replicate experiments ≥3 times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.